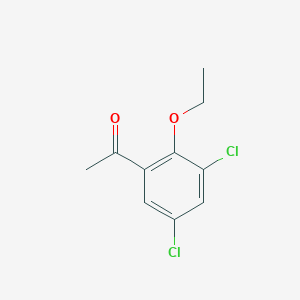

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloro-2-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYMJKYBEFWROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 3,5 Dichloro 2 Ethoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H-NMR spectrum of 1-(3,5-dichloro-2-ethoxyphenyl)ethanone is expected to show distinct signals corresponding to its aromatic and aliphatic protons.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to the substitution pattern, these protons are not chemically equivalent and will appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton at the C4 position and the proton at the C6 position will split each other into doublets due to meta-coupling (⁴J-coupling), which typically has a small coupling constant (J ≈ 2-3 Hz). The electron-withdrawing effects of the two chlorine atoms and the acetyl group, combined with the electron-donating effect of the ethoxy group, will influence their precise chemical shifts. The proton at C6 is expected to be further downfield due to the ortho-position of the electron-withdrawing acetyl group.

Aliphatic Protons:

Ethoxy Group (CH₂): The two protons of the methylene (B1212753) group (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate at approximately δ 4.0-4.2 ppm. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (J ≈ 7.0 Hz).

Ethoxy Group (CH₃): The three protons of the terminal methyl group (-CH₂CH₃) are expected to appear as a triplet at around δ 1.4-1.5 ppm, a typical region for an ethyl group attached to an oxygen atom. The splitting into a triplet is due to coupling with the two methylene protons (J ≈ 7.0 Hz).

Acetyl Group (CH₃): The three protons of the acetyl methyl group (-COCH₃) are deshielded by the adjacent carbonyl group and are expected to resonate as a sharp singlet at approximately δ 2.6 ppm. The signal is a singlet as there are no adjacent protons to couple with.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Acetyl CH₃ | ~ 2.6 | Singlet (s) | N/A |

| Ethoxy CH₃ | ~ 1.45 | Triplet (t) | ~ 7.0 |

| Ethoxy CH₂ | ~ 4.1 | Quartet (q) | ~ 7.0 |

| Aromatic H (C4) | ~ 7.3 | Doublet (d) | ~ 2.5 |

| Aromatic H (C6) | ~ 7.5 | Doublet (d) | ~ 2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Framework

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

Carbonyl Carbon: The carbon of the ketone's carbonyl group (C=O) is significantly deshielded and is expected to appear far downfield, typically in the range of δ 195-200 ppm. libretexts.orglibretexts.org

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons, generally appearing between δ 120-160 ppm.

The carbon bearing the ethoxy group (C2) and the carbons bearing the chlorine atoms (C3, C5) will have their chemical shifts influenced by the electronegativity of the substituents. The carbon attached to the oxygen (C2) will be shifted downfield significantly.

The carbon attached to the acetyl group (C1) will also be in the aromatic region.

The carbons bearing hydrogen atoms (C4, C6) will resonate in the typical aromatic region, with their specific shifts determined by the cumulative electronic effects of the substituents.

Aliphatic Carbons:

Ethoxy Group (-OCH₂CH₃): The methylene carbon (-OCH₂) is directly attached to oxygen and will be found around δ 65-70 ppm. The terminal methyl carbon (-CH₃) is more shielded and will appear further upfield, around δ 15 ppm. libretexts.org

Acetyl Group (-COCH₃): The methyl carbon of the acetyl group is influenced by the adjacent carbonyl and is expected to resonate in the δ 25-30 ppm range. libretexts.org

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~ 28 |

| Ethoxy CH₃ | ~ 15 |

| Ethoxy CH₂ | ~ 68 |

| Aromatic C4 | ~ 128 |

| Aromatic C6 | ~ 130 |

| Aromatic C1 | ~ 135 |

| Aromatic C3, C5 | ~ 132, 134 |

| Aromatic C2 | ~ 155 |

| Carbonyl C=O | ~ 198 |

Multi-Nuclear NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. Key correlations expected would be between the ethoxy methylene (CH₂) and methyl (CH₃) protons, and a weaker correlation showing the meta-coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, HMBC would show correlations from the acetyl CH₃ protons to the carbonyl carbon and the C1 aromatic carbon, and from the ethoxy CH₂ protons to the C2 aromatic carbon, confirming the placement of the substituents on the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Vibrational Mode Assignment of Key Functional Groups (e.g., Carbonyl C=O, Aromatic C-H, C-Cl, Ethereal C-O-C)

The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum between 1680-1700 cm⁻¹. This is a characteristic frequency for an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethoxy and acetyl methyl groups are expected in the range of 2850-3000 cm⁻¹.

Ethereal C-O-C Stretching: The C-O-C stretching of the ethoxy group will produce strong bands in the fingerprint region. The aryl-alkyl ether linkage (Ar-O-CH₂) typically shows a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Carbonyl C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Ethereal C-O-C | Asymmetric Stretch | ~ 1250 | Strong |

| Ethereal C-O-C | Symmetric Stretch | ~ 1040 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The substitution pattern on the benzene ring gives rise to a characteristic set of bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The C=C stretching vibrations within the aromatic ring typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. Furthermore, the pattern of C-H out-of-plane bending vibrations between 680-900 cm⁻¹ is highly indicative of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns of absorption in this region would be expected, which could be used to confirm the arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₁₀H₁₀Cl₂O₂. The nominal molecular weight is 232 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.

For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺• and its isotopologues. The expected pattern consists of three main peaks:

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺•: The peak for molecules containing two ³⁷Cl isotopes.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1. High-resolution mass spectrometry (HRMS) would allow for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Table 1: Predicted Molecular Ion Peaks for this compound

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺• | C₁₀H₁₀³⁵Cl₂O₂ | 232.0058 | 100 |

| [M+2]⁺• | C₁₀H₁₀³⁵Cl³⁷ClO₂ | 234.0028 | 65.1 |

This interactive table provides the predicted mass-to-charge ratios and relative abundances for the molecular ion cluster.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information for structural elucidation. For this compound, several characteristic fragmentation pathways are anticipated.

A primary fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion.

Another significant fragmentation involves the ethoxy group. This can occur through several pathways:

Cleavage of the ethyl-oxygen bond, leading to the loss of an ethyl radical (•C₂H₅).

Loss of ethene (C₂H₄) via a rearrangement process, resulting in a hydroxylated aromatic ketone radical cation.

Cleavage of the aryl-oxygen bond.

Further fragmentation can involve the loss of neutral molecules such as carbon monoxide (CO) from the acylium ion. The presence of the dichloro-substituted benzene ring will be evident in many of the fragment ions, retaining the characteristic isotopic pattern.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Proposed Fragment Ion Structure | Fragmentation Pathway | Calculated m/z for ³⁵Cl Isotopes |

|---|---|---|

| [M - CH₃]⁺ | α-cleavage | 217 |

| [M - C₂H₅]⁺ | Cleavage of ethoxy group | 203 |

| [M - C₂H₄]⁺• | Rearrangement and loss of ethene | 204 |

| [M - COCH₃]⁺ | Cleavage of acetyl group | 189 |

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing molecules with chromophores, which are the parts of a molecule that absorb light.

The chromophore in this compound is the substituted acetophenone (B1666503) system. This system comprises a benzene ring conjugated with a carbonyl group (C=O). The UV-Vis spectrum of such a compound is expected to show two main absorption bands corresponding to different electronic transitions. studyraid.com

π → π* Transition: This is a high-intensity absorption band, typically observed at shorter wavelengths (around 240-280 nm). studyraid.com It arises from the excitation of a π electron from a bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π* Transition: This is a lower-intensity absorption band found at longer wavelengths (around 280-320 nm). studyraid.com It results from the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is often observed as a shoulder on the more intense π → π* band. studyraid.com

The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. In this compound, the substituents are two chlorine atoms and an ethoxy group.

Auxochromic Effect of the Ethoxy Group: The ethoxy group (-OCH₂CH₃) is an auxochrome with a lone pair of electrons on the oxygen atom that can be delocalized into the benzene ring (a +R effect). This delocalization increases the extent of conjugation, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition.

The combination of these substituents on the acetophenone chromophore is expected to shift the main π → π* absorption band to a longer wavelength compared to unsubstituted acetophenone. The weaker n → π* transition of the carbonyl group will also be present. The polarity of the solvent used for the analysis can also influence the position of the absorption maxima, particularly the n → π* transition, which typically undergoes a hypsochromic (blue) shift in more polar solvents. studyraid.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max Range (nm) | Relative Intensity (ε) | Chromophore Moiety |

|---|---|---|---|

| π → π* | 250 - 290 | High ( > 10,000) | Substituted Benzene Ring / Carbonyl |

This interactive table summarizes the anticipated electronic transitions and their characteristic absorption regions.

Advanced Computational Chemistry Studies of 1 3,5 Dichloro 2 Ethoxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules. For a compound like 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone, these methods would provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Molecular Conformation

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, a DFT calculation, commonly using a functional like B3LYP, would be performed to optimize the molecular structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.

The optimization would likely reveal the preferred orientation of the ethoxy and acetyl groups relative to the dichlorinated phenyl ring. Steric hindrance between the bulky chlorine atoms and the ethoxy group at the ortho position would significantly influence the final conformation, likely forcing the ethoxy and acetyl groups out of the plane of the benzene (B151609) ring to minimize repulsive forces. The results of such a study would be presented in a table of optimized geometric parameters.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This technique calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs, allowing for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum.

The TD-DFT calculations would identify the specific orbitals involved in the primary electronic transitions, such as π-π* and n-π* transitions, which are characteristic of aromatic ketones. The predicted maximum absorption wavelengths (λmax) would provide valuable information about the electronic structure of the molecule.

Selection of Appropriate Basis Sets and Solvation Models in Computational Protocols

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the treatment of solvent effects. A basis set, such as 6-311++G(d,p), provides the mathematical functions used to describe the distribution of electrons around the atoms. For a molecule containing chlorine and oxygen, a basis set with polarization and diffuse functions is crucial for accurately modeling non-covalent interactions and the distribution of lone-pair electrons.

Furthermore, since chemical reactions and spectral measurements are often performed in solution, a solvation model like the Polarizable Continuum Model (PCM) would be incorporated into the calculations. The PCM simulates the effect of the solvent by treating it as a continuous dielectric medium, which can influence both the molecular geometry and the electronic transition energies.

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry offers powerful tools to analyze the electronic structure and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Natural Population Analysis (NPA) and Charge Distribution within the Molecule

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on each atom within a molecule. This analysis provides insights into the molecule's polarity and the nature of its chemical bonds. For this compound, an NPA would reveal the partial positive and negative charges on the various atoms.

The results would likely show significant negative charges on the oxygen atom of the carbonyl group and the chlorine atoms, making these sites potential targets for electrophilic attack. Conversely, the carbonyl carbon atom would be expected to carry a partial positive charge, indicating its susceptibility to nucleophilic attack. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| Cl (C3) | -0.10 |

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to quantify the chemical reactivity of a molecule through various descriptors. mdpi.comscielo.org.mx These descriptors, derived from the way a molecule's energy changes with the number of electrons, offer insights into its stability and propensity to participate in chemical reactions. nih.gov Global reactivity descriptors describe the reactivity of the molecule as a whole, while local descriptors can pinpoint specific reactive sites within the molecule.

For this compound, these descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons to itself.

Electrophilicity Index (ω): This index quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment, indicating its capacity to act as an electrophile. asianpubs.org

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value determined by DFT |

| LUMO Energy | ELUMO | - | Value determined by DFT |

| Ionization Potential | I | -EHOMO | Value determined by DFT |

| Electron Affinity | A | -ELUMO | Value determined by DFT |

| Chemical Hardness | η | (I - A) / 2 | Value determined by DFT |

| Electrophilicity Index | ω | μ2 / 2η | Value determined by DFT |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs. This approach provides a clear chemical interpretation of the wavefunction, revealing underlying electronic interactions that contribute to molecular stability.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from an occupied (donor) Lewis-type orbital to an unoccupied (acceptor) non-Lewis orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would identify several key interactions:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the ethoxy oxygen and carbonyl oxygen atoms into antibonding orbitals (π*) of the phenyl ring and the carbonyl group.

Ring Delocalization: Interactions between the π orbitals of the benzene ring.

Substituent Effects: The influence of the electron-withdrawing chloro groups and the electron-donating ethoxy group on the electronic delocalization within the aromatic system.

| Donor Orbital (Occupancy) | Acceptor Orbital (Occupancy) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(Ocarbonyl) | π(Cring-Cring) | Value determined by NBO |

| LP(Oethoxy) | π(Cring-Cring) | Value determined by NBO |

| π(Cring-Cring) | π(C=O) | Value determined by NBO |

| LP(Cl) | σ(Cring-Cring) | Value determined by NBO |

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated IR and UV-Vis Spectra for Vibrational and Electronic Transitions

Computational methods can accurately predict spectroscopic properties, providing a powerful tool for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For this compound, a frequency calculation would predict the positions of key absorption bands. These include the characteristic C=O stretching vibration of the ketone, C-O stretches of the ethoxy group, C-Cl stretches, and various vibrations associated with the substituted benzene ring. Comparing the calculated spectrum with an experimental one allows for precise assignment of vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this molecule, TD-DFT would predict the absorption maxima (λmax) corresponding to π→π* transitions within the aromatic ring and n→π* transitions involving the carbonyl group. mdpi.com These calculations can also be performed in different solvents to model solvatochromic shifts.

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O Stretch (Ketone) | Value from DFT | Correlated experimental value |

| Aromatic C=C Stretch | Value from DFT | Correlated experimental value |

| C-O-C Stretch (Ether) | Value from DFT | Correlated experimental value |

| C-Cl Stretch | Value from DFT | Correlated experimental value |

Prediction of NMR Chemical Shifts for Proton and Carbon Nuclei

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govscm.com

For this compound, GIAO-DFT calculations would predict the chemical shifts for all unique proton (¹H) and carbon (¹³C) atoms. The predicted shifts for the aromatic protons, the ethoxy group protons (CH₂ and CH₃), and the acetyl methyl protons can be directly compared with experimental data. Similarly, shifts for the aromatic carbons, the carbonyl carbon, and the ethoxy and acetyl carbons can be calculated. A strong linear correlation between the calculated and experimental chemical shifts validates the computed molecular structure. rsc.orgmdpi.com

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | Value from GIAO-DFT | Correlated value | Value from GIAO-DFT | Correlated value |

| Ethoxy -CH₂- | Value from GIAO-DFT | Correlated value | Value from GIAO-DFT | Correlated value |

| Ethoxy -CH₃ | Value from GIAO-DFT | Correlated value | Value from GIAO-DFT | Correlated value |

| Acetyl -CH₃ | Value from GIAO-DFT | Correlated value | Value from GIAO-DFT | Correlated value |

| Carbonyl C=O | - | - | Value from GIAO-DFT | Correlated value |

Conformational Analysis and Potential Energy Surfaces of the Molecule

A potential energy surface (PES) scan is a computational procedure used to explore these conformational possibilities. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This plot reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) structures. libretexts.org For this molecule, scans would be performed for the dihedral angles defining the orientation of the acetyl and ethoxy groups relative to the aromatic ring to locate the global minimum energy conformation. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with other molecules, such as protein receptors.

Molecular Docking and Ligand-Protein Interaction Studies (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug design and involves a scoring function to estimate the binding affinity, often reported as a binding energy.

The theoretical framework for a docking study of this compound would involve the following steps:

Ligand Preparation: The 3D structure of the molecule, optimized from conformational analysis, is prepared by assigning appropriate atom types and charges.

Receptor Preparation: A crystal structure of a target protein is obtained from a database (e.g., Protein Data Bank). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the free energy of binding. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. scienceopen.commdpi.com This analysis provides a hypothesis for the molecule's mechanism of action at a molecular level.

Principles of Docking Algorithms and Scoring Functions for Interaction Prediction

Docking algorithms are responsible for exploring the vast conformational space of the ligand—in this case, this compound—within the binding site of a target macromolecule, such as a protein. github.io These algorithms generate a multitude of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal rotational bonds. researchgate.net Common algorithms include incremental construction, where the ligand is built piece by piece inside the active site, and genetic algorithms, which "evolve" a population of ligand conformations toward better binding solutions. researchgate.net

Once a set of potential binding poses is generated, scoring functions are employed to evaluate and rank them. nih.gov The primary goal of a scoring function is to estimate the binding affinity between the ligand and the target. wustl.edu These functions can be broadly categorized into three types:

Force-Field-Based Functions: These use classical mechanics principles, such as the AMBER force field, to calculate energies associated with van der Waals forces, electrostatic interactions, and bond strain. researchgate.net

Empirical Scoring Functions: These are regression-based functions that use coefficients fitted to experimental binding data to quickly estimate binding energy based on terms like hydrogen bonds, ionic interactions, and lipophilic contacts. nih.gov

Knowledge-Based Functions: These derive statistical potentials from a large database of known protein-ligand complexes, scoring interactions based on how frequently they occur in experimentally determined structures.

The selection of an appropriate docking program and scoring function is critical, as their performance can vary significantly depending on the target protein. wustl.edunih.gov Consensus scoring, which combines the results from multiple scoring functions, is often used to enhance the reliability of predictions. nih.gov

| Docking Component | Principle | Primary Goal |

| Search Algorithm | Explores possible ligand positions, orientations, and conformations within a binding site. github.io | To generate a comprehensive set of plausible binding poses. |

| Scoring Function | Evaluates the fitness of each generated pose using energy-based or statistical models. nih.gov | To rank poses and distinguish between correct and incorrect binding modes. wustl.edu |

Characterization of Predicted Binding Modes and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For this compound, computational docking would aim to characterize how its distinct chemical features engage with a theoretical binding pocket. The analysis of top-ranked poses reveals specific intermolecular interactions that stabilize the complex.

Key potential interactions for this compound include:

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine) in a protein's active site.

Halogen Bonding: The two chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic atoms like oxygen or nitrogen.

Hydrophobic and van der Waals Interactions: The ethyl group of the ethoxy moiety and the dichlorinated phenyl ring contribute to hydrophobic interactions, fitting into nonpolar pockets of the active site.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

These interactions are visualized and analyzed to understand the structural basis of binding, guiding further molecular design and optimization.

Assessment of Ligand Conformation within Theoretical Active Sites

A crucial aspect of docking analysis is the assessment of the ligand's conformation upon binding. wustl.edu For a flexible molecule like this compound, the orientation of the ethoxy group and the torsional angle between the phenyl ring and the ethanone side chain are critical. An ideal binding conformation places the functional groups in optimal positions to form favorable interactions while minimizing steric clashes and internal strain energy. ugm.ac.id The quality of a docked conformation is often quantified by comparing it to a known experimental binding mode (if available) using the root mean square deviation (RMSD). ugm.ac.id In the absence of such data, the assessment relies on the scoring function's energy evaluation and a visual inspection of the complementarity between the ligand's shape and the active site's topology.

Analysis of Noncovalent Interactions (NCIs)

Beyond standard docking, advanced quantum theory-based methods provide a deeper understanding of the electronic interactions that govern molecular recognition.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak, noncovalent interactions in real space. mdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. scielo.org.mx

Strong Attractive Interactions (Hydrogen Bonds): Appear as spikes in the plot at negative sign(λ₂)ρ values, typically colored blue in 3D visualizations.

Weak van der Waals Interactions: Appear at sign(λ₂)ρ values near zero and are represented by green or light-colored isosurfaces. mdpi.com

Strong Repulsive Interactions (Steric Clashes): Appear as spikes at positive sign(λ₂)ρ values, colored red. mdpi.com

Applying RDG analysis to this compound would allow for a detailed mapping of intramolecular and intermolecular forces, highlighting regions of van der Waals contact, hydrogen bonding, and steric repulsion that define its conformational preferences and binding capabilities. researchgate.netchemrxiv.org

| Interaction Type | sign(λ₂)ρ Value | RDG Isosurface Color |

| Strong Attraction (e.g., Hydrogen Bond) | Large and Negative | Blue |

| Weak Interaction (e.g., van der Waals) | Near Zero | Green |

| Strong Repulsion (e.g., Steric Clash) | Large and Positive | Red |

Electron Localization Function (ELF) for Characterizing Electron Distribution and Bonding

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a clear picture of electron localization in a molecule. jussieu.fr It maps the probability of finding an electron pair in a given region of space. The ELF value ranges from 0 to 1, where high values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. mpg.de

The analysis involves partitioning the molecular space into "basins," each corresponding to a specific chemical feature:

Core Basins: Surround the atomic nuclei.

Valence Basins: Characterize bonding regions and lone pairs. researchgate.net

For this compound, an ELF analysis would precisely delineate the electronic structure. researchgate.net It would visualize the high electron localization around the carbonyl oxygen (representing its lone pairs), the covalent bonds of the C-Cl and C-O linkages, and the delocalized π-system of the aromatic ring. researchgate.netarizona.edu This detailed electronic picture is fundamental for understanding the compound's reactivity and the nature of its interactions with other molecules. researchgate.net

Crystallographic Data for this compound Not Found in Public Databases

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction (SCXRD) data for the compound this compound. As a result, a detailed crystallographic analysis and a discussion of its solid-state characteristics as requested cannot be provided at this time.

The determination of a compound's absolute molecular structure, including precise measurements of unit cell parameters, space group, bond lengths, bond angles, and torsion angles, is exclusively possible through techniques like SCXRD. Similarly, an authoritative analysis of crystal packing, intermolecular hydrogen bonding networks (such as C-H···O or C-H···Cl interactions), and aromatic π-π stacking interactions relies on the experimental data obtained from a crystal structure determination.

While crystallographic data exists for structurally related molecules, such as other dichlorophenyl ethanone derivatives, this information cannot be extrapolated to accurately describe the specific solid-state characteristics of this compound. The precise arrangement of atoms and molecules in a crystal lattice is highly sensitive to even minor changes in molecular structure, such as the substitution of a hydroxyl or methyl group with an ethoxy group.

Without the foundational experimental data from a single-crystal X-ray diffraction study of this compound, any discussion of the topics outlined—from unit cell dimensions to supramolecular interactions—would be speculative and could not meet the required standards of scientific accuracy. Further experimental research and publication of the crystal structure in a peer-reviewed journal or deposition in a database such as the Cambridge Crystallographic Data Centre (CCDC) would be necessary to enable the generation of the requested detailed article.

Crystallographic Analysis and Solid State Characteristics

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of all close intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. researchgate.net For a molecule with the structural features of 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone, a typical fingerprint plot would display distinct regions corresponding to different types of atomic contacts.

The table below illustrates a hypothetical distribution of intermolecular contacts based on analyses of similar structures.

| Intermolecular Contact Type | Expected Contribution (%) |

| H···H | 30 - 45% |

| Cl···H/H···Cl | 20 - 30% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 10 - 20% |

| C···C | < 5% |

| Cl···O/O···Cl | < 5% |

This table is illustrative and represents expected values based on structurally related compounds. Actual values for this compound would require experimental crystallographic data.

The quantitative data from Hirshfeld surface analysis provides deep insight into the nature and relative strength of the weak interactions that stabilize the crystal lattice. The percentage contributions of each contact type reveal the hierarchy of interactions. For instance, a high percentage of Cl···H and O···H contacts would underscore the importance of directional halogen and hydrogen bonds in the supramolecular assembly. nih.govresearchgate.net Conversely, a large H···H contribution signifies the dominance of non-specific van der Waals forces. researchgate.net This detailed quantitative breakdown is essential for understanding the forces that govern crystal packing, which in turn influences physical properties such as melting point, solubility, and stability. A definitive analysis for this compound awaits its crystallographic characterization.

Chemical Transformations and Reaction Mechanisms Involving 1 3,5 Dichloro 2 Ethoxyphenyl Ethanone

Nucleophilic Substitution Reactions at Aromatic Halogen or Ethereal Positions

Nucleophilic substitution directly on the chlorinated aromatic ring of 1-(3,5-dichloro-2-ethoxyphenyl)ethanone is generally challenging. Aromatic nucleophilic substitution (SNAAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine) to activate the ring towards nucleophilic attack. In this molecule, the acetyl group is a deactivating group, making the ring less susceptible to such reactions. fiveable.me

However, the ethoxy group can undergo cleavage under specific conditions. Boron tribromide (BBr₃) is a powerful reagent frequently used for the cleavage of aryl ethers to yield phenols. researchgate.netnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ethereal oxygen and BBr₃, which facilitates the departure of the ethyl group as ethyl bromide, followed by hydrolysis to yield the corresponding phenol (B47542). researchgate.netnih.gov

Table 1: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Product | Notes |

|---|

Electrophilic Aromatic Substitution Reactions on the Dichloro-Ethoxyphenyl Ring

The existing substituents on the phenyl ring dictate the position of any further electrophilic aromatic substitution (EAS). The ethoxy group (-OEt) is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org Conversely, the acetyl group (-COCH₃) and the chlorine atoms (-Cl) are deactivating groups. fiveable.me The acetyl group is a meta-director, while halogens are ortho-, para-directors. libretexts.org

When multiple substituents are present, their directing effects can be either cooperative or conflicting. msu.edu In this compound, the directing effects are complex:

Ethoxy group (at C2): Strongly directs ortho (C1-acetyl, C3-chloro) and para (C5-chloro).

Acetyl group (at C1): Directs meta (C3-chloro, C5-chloro).

Chloro groups (at C3 and C5): Direct ortho (C2-ethoxy, C4-H, C6-H) and para (C6-H, C2-ethoxy).

The most powerful activating group generally governs the regiochemical outcome. msu.edustackexchange.com Therefore, the ethoxy group would be the dominant director. However, the positions ortho and para to it are already substituted. The only available position for substitution is C6. The C4 position is sterically hindered by the adjacent chloro and acetyl groups. Thus, electrophilic substitution, if it occurs, would predominantly take place at the C6 position.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COCH₃ | C1 | Deactivating (Inductive & Resonance) | Meta |

| -OCH₂CH₃ | C2 | Activating (Resonance) / Deactivating (Inductive) | Ortho, Para |

| -Cl | C3 | Deactivating (Inductive) / Weakly Activating (Resonance) | Ortho, Para |

Oxidation and Reduction Pathways of the Ethanone (B97240) Moiety

The ethanone side chain is susceptible to both oxidation and reduction reactions.

Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to Alcohol: Catalytic hydrogenation using catalysts like palladium, or chemical reduction with reagents such as sodium borohydride, can convert the ketone to 1-(3,5-dichloro-2-ethoxyphenyl)ethanol. researchgate.netrsc.org Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a transition metal catalyst (e.g., Ruthenium or Copper-based), is another effective method. acs.orgmdpi.comacs.org

Reduction to Methylene: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, would be required to deoxygenate the carbonyl completely to an ethyl group, yielding 1,3-dichloro-2-ethoxy-5-ethylbenzene.

Oxidation: The ethanone group can undergo oxidation through several pathways.

Baeyer-Villiger Oxidation: This reaction converts ketones to esters using peroxyacids like m-CPBA. wikipedia.orgpearson.comorganic-chemistry.org In the case of an aryl alkyl ketone, the aryl group typically has a higher migratory aptitude than the methyl group. pw.livechemistrysteps.com This would result in the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding 3,5-dichloro-2-ethoxyphenyl acetate.

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction upon treatment with a base and a halogen, yielding 3,5-dichloro-2-ethoxybenzoic acid and a haloform (e.g., chloroform, bromoform). ncert.nic.in

Table 3: Common Oxidation and Reduction Reactions of the Ethanone Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or H₂/Pd | 1-(3,5-dichloro-2-ethoxyphenyl)ethanol |

| Oxidation to Ester | m-CPBA (Baeyer-Villiger) | 3,5-dichloro-2-ethoxyphenyl acetate |

Coupling Reactions (e.g., Suzuki-Miyaura Type Coupling) of Halogenated Phenyl Ring

The presence of two chlorine atoms on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. libretexts.orgnobelprize.org Reactions like the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) could potentially be employed to substitute one or both chlorine atoms.

The Suzuki-Miyaura reaction, for instance, would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net This would replace a chlorine atom with the organic group from the boronic acid. Selective mono- or di-substitution could potentially be controlled by stoichiometry and reaction conditions, although differentiating between the two electronically similar chlorine atoms at positions 3 and 5 would be challenging.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product (Mono-substitution) |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 1-(3-Aryl-5-chloro-2-ethoxyphenyl)ethanone |

| Heck | Alkene (R-CH=CH₂) | 1-(3-Chloro-2-ethoxy-5-vinylphenyl)ethanone |

Condensation Reactions leading to Derived Structures (e.g., Chalcones, Hydrazones, Pyrazoles)

The carbonyl group and the adjacent methyl group of the ethanone moiety are prime sites for condensation reactions.

Chalcone (B49325) Synthesis: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone. rasayanjournal.co.inwikipedia.org Reacting this compound with a substituted benzaldehyde (B42025) in the presence of a base like NaOH or KOH yields a chalcone (an α,β-unsaturated ketone). mdpi.comresearchgate.netnih.govjetir.org These chalcones serve as important precursors for other heterocyclic compounds.

Hydrazone Formation: The carbonyl group readily reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form hydrazones.

Pyrazole (B372694) Synthesis: Chalcones derived from this compound can be cyclized to form pyrazole derivatives. nih.gov Reaction of the chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of a 4,5-dihydro-1H-pyrazole (pyrazoline) ring system. mdpi.comthepharmajournal.comresearchgate.net Subsequent oxidation can lead to the aromatic pyrazole ring. semanticscholar.org

Table 5: Synthesis of Derived Structures via Condensation Reactions

| Starting Material | Reagent(s) | Intermediate/Product Class |

|---|---|---|

| This compound | Aromatic Aldehyde, NaOH/EtOH | Chalcone |

| This compound | Hydrazine Hydrate | Hydrazone |

Rearrangement Processes and Elucidation of Reaction Intermediates

The structure of this compound allows for several classical rearrangement reactions, particularly through its derivatives.

Beckmann Rearrangement: The oxime, formed by reacting the ketone with hydroxylamine, can undergo a Beckmann rearrangement. wiley-vch.de This acid-catalyzed reaction rearranges the oxime into an N-substituted amide. acs.orgacs.orgrsc.org The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For an acetophenone (B1666503) oxime, this would typically be the phenyl group, leading to the formation of N-(3,5-dichloro-2-ethoxyphenyl)acetamide after tautomerization of the intermediate. The reaction proceeds through protonation of the oxime hydroxyl, followed by migration of the aryl group and subsequent attack by water. wiley-vch.deunive.it

Willgerodt-Kindler Reaction: This reaction involves the conversion of an aryl alkyl ketone to a terminal amide upon heating with sulfur and an amine (like morpholine). This would convert the ethanone moiety into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with one less carbon atom on the side chain.

The elucidation of reaction intermediates in these processes often involves trapping experiments or spectroscopic analysis. For instance, in the Beckmann rearrangement, the formation of nitrilium ions has been proposed as a key intermediate. In enzymatic reactions, intermediates like phosphoenol acetophenone have been suggested. researchgate.net

Table 6: Potential Rearrangement Reactions

| Reaction Name | Precursor | Key Intermediate | Final Product |

|---|---|---|---|

| Beckmann Rearrangement | Oxime of the title compound | Nitrilium ion | N-(3,5-dichloro-2-ethoxyphenyl)acetamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights from a Theoretical Perspective

In Silico Modulation of Molecular Scaffolds for Theoretical Property Prediction

In silico modulation is a cornerstone of modern computational chemistry, enabling the rapid, cost-effective evaluation of a vast chemical space derived from a core molecular scaffold. nih.govfigshare.com For the 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone scaffold, this involves computationally introducing systematic modifications to the molecule's structure and predicting the resultant changes in its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. ljmu.ac.uk

Techniques such as Quantitative Structure-Property Relationship (QSPR) and the use of cheminformatics toolkits can forecast key drug-like parameters. By altering substituents on the phenyl ring or modifying the acetyl group, it is possible to model the effects on properties like lipophilicity (log P), aqueous solubility (log S), topological polar surface area (TPSA), and bioavailability. eijppr.comphytonutrients.pk For instance, replacing a chlorine atom with a bromine might increase lipophilicity, while introducing a hydrogen-bond donor could enhance solubility or interaction with a biological target. These predictive models are built upon established principles and algorithms that correlate structural features with experimental data from large compound libraries. nih.govnih.gov

The following interactive table illustrates a hypothetical in silico modulation of the this compound scaffold, predicting how specific structural changes might influence key molecular properties.

| Compound | Modification from Parent Scaffold | Predicted logP | Predicted TPSA (Ų) | Predicted Bioavailability Score |

| Parent Scaffold | This compound | 3.5 | 35.5 | 0.55 |

| Derivative A | Replace 5-Chloro with 5-Fluoro | 3.1 | 35.5 | 0.55 |

| Derivative B | Replace Ethoxy with Methoxy | 3.0 | 35.5 | 0.55 |

| Derivative C | Replace Acetyl with Propanoyl | 4.0 | 35.5 | 0.55 |

| Derivative D | Add 4-Hydroxy group | 3.2 | 55.8 | 0.55 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of in silico property prediction.

Influence of Halogen and Ethoxy Substituents on Electronic and Steric Properties

The specific substituents on the phenyl ring of this compound—two chlorine atoms and an ethoxy group—are critical determinants of its molecular properties. Their influence can be dissected into electronic and steric effects, both of which modulate the molecule's reactivity, conformation, and potential for intermolecular interactions.

Electronic Effects: The chlorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring. Conversely, the oxygen of the ethoxy group at the 2-position donates electron density to the ring through a resonance effect (+R). The interplay of these opposing electronic forces creates a unique electron distribution across the scaffold, influencing the acidity of adjacent protons and the reactivity of the carbonyl group. This electronic profile is a key factor in how the molecule might interact with biological macromolecules. nih.govnih.gov

The following table summarizes the primary steric and electronic contributions of the key substituents.

| Substituent | Position | Electronic Effect | Steric Effect |

| Chlorine | 3, 5 | Inductive (-I): Electron-withdrawing | Moderate bulk; influences rotational freedom of adjacent groups. |

| Ethoxy Group | 2 | Resonance (+R): Electron-donating | Significant bulk and conformational flexibility; can force rotation of the acetyl group. |

| Acetyl Group | 1 | Inductive (-I): Electron-withdrawing | Interacts sterically with ortho substituents (Ethoxy, 3-Chloro). |

Computational Models for Predicting Molecular Interactions and Selectivity

To understand how this compound might interact with a biological target, such as an enzyme or receptor, various computational models can be employed. These methods predict the binding mode, affinity, and selectivity of a small molecule. mdpi.comnih.gov

Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com A docking simulation would place this compound into the active site of a receptor, calculating a score based on the energetic favorability of the resulting interactions. ijper.org These interactions can include hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions with the phenyl ring, and halogen bonds involving the chlorine atoms. thesciencein.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sciepub.combeilstein-journals.org For a series of analogs of this compound, a QSAR model could be developed to predict activity based on descriptors representing steric, electronic, and hydrophobic properties. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com This provides insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the target protein upon binding. nih.govacs.org

A hypothetical docking result is presented in the table below, illustrating the types of interactions that could be predicted for the parent compound within a theoretical enzyme active site.

| Interaction Type | Participating Group on Ligand | Potential Interacting Residue in Target | Predicted Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Acetyl Carbonyl Oxygen | Serine, Threonine (hydroxyl group) | -2.5 |

| Halogen Bond | 5-Chloro | Backbone Carbonyl Oxygen | -1.5 |

| Hydrophobic | Dichlorophenyl Ring | Leucine, Isoleucine (alkyl side chains) | -3.0 |

| van der Waals | Ethoxy Group | Alanine, Valine | -1.0 |

Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking analysis.

Design Principles for Derivatives based on Computational Predictions for Targeted Interactions

The insights gained from computational models form the basis for rational drug design, allowing for the strategic modification of a lead compound to enhance desired properties. acs.orgmdpi.com By analyzing the predicted binding mode of this compound, medicinal chemists can propose derivatives with improved potency, selectivity, and pharmacokinetic profiles. youtube.comfrontiersin.org

Key design principles include:

Structure-Based Design: If a docking model reveals an unoccupied pocket near the ligand, a substituent can be added to the scaffold to fill this space and form favorable interactions. mdpi.com For example, if a polar residue is nearby, modifying the ethoxy group to a hydroxyethoxy group could introduce a new hydrogen bond.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar steric and electronic properties but may improve metabolic stability or reduce toxicity. For instance, the 3-chloro group could be replaced with a trifluoromethyl (CF₃) group to alter electronic properties while maintaining steric bulk.

Scaffold Hopping: In some cases, the entire acetophenone (B1666503) core could be replaced with a different chemical scaffold that maintains the crucial three-dimensional arrangement of the interacting substituents but possesses more favorable properties. nih.gov

The following table outlines potential design strategies for derivatives of this compound based on hypothetical computational predictions.

| Design Strategy | Proposed Modification | Rationale (Based on Hypothetical Prediction) | Predicted Outcome |

| Enhance H-Bonding | Replace 5-Chloro with a cyano (-CN) group | Introduce a hydrogen bond acceptor to interact with a nearby donor residue. | Increased binding affinity. |

| Improve Lipophilic Contact | Replace ethoxy with a propoxy or isopropoxy group | Better fill a hydrophobic pocket adjacent to the 2-position. | Increased potency. |

| Increase Metabolic Stability | Replace the acetyl methyl group with a cyclopropyl (B3062369) group | Block a potential site of oxidative metabolism. | Longer biological half-life. |

| Modulate Halogen Bonding | Replace 3,5-dichloro with 3,5-dibromo | Utilize larger, more polarizable bromine atoms to form stronger halogen bonds. | Enhanced binding affinity and selectivity. |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

The traditional synthesis of substituted acetophenones often involves Friedel-Crafts acylation. While effective, this method typically relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and often uses halogenated solvents. This leads to significant waste generation and challenges in catalyst separation and recycling, resulting in poor atom economy.

Future research will undoubtedly focus on developing greener and more atom-economical synthetic pathways to 1-(3,5-dichloro-2-ethoxyphenyl)ethanone. columbia.edursc.org This involves exploring heterogeneous catalysts, such as zeolites and acid-treated clays, which can be easily recovered and reused, minimizing waste. researchgate.net Alternative acylating agents to the traditional acyl chlorides, like anhydrides, could also offer a more environmentally benign approach. rsc.org Moreover, catalytic C-H activation and acylation of the parent 1,3-dichloro-2-ethoxybenzene (B3262271) would represent a highly efficient and step-economical route, directly installing the acetyl group without the need for pre-functionalization. numberanalytics.combruker.com

| Parameter | Traditional Friedel-Crafts Acylation | Potential Green Catalytic Route |

| Catalyst | Stoichiometric AlCl₃ | Recyclable solid acid (e.g., Zeolite) |

| Solvent | Dichloromethane or Carbon Disulfide | Solvent-free or green solvent (e.g., anisole) |

| Byproducts | Large amounts of acidic aqueous waste | Minimal, potentially water |

| Atom Economy | Low | High |

| Work-up | Aqueous quench and extraction | Simple filtration of catalyst |

Application of Advanced Spectroscopic Techniques for Detailed Structural Dynamics and Mechanistic Studies

A thorough understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of this compound is crucial for its future applications. Advanced spectroscopic techniques can provide unprecedented insights beyond basic structural confirmation.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), will be instrumental in unambiguously assigning all proton and carbon signals, which is foundational for more advanced studies. columbia.eduustc.edu.cnlibretexts.orgyoutube.comyoutube.com Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions, offering critical information on the preferred conformation of the ethoxy group relative to the acetyl moiety and the phenyl ring. columbia.edunanalysis.comlibretexts.orgnih.gov

For a deeper understanding of the molecule's solid-state architecture and intermolecular interactions, solid-state NMR (ssNMR) will be a powerful tool. nih.govnih.gov Given the presence of chlorine atoms, 35Cl ssNMR could provide sensitive information about the local electronic environment and intermolecular interactions, such as halogen bonding. wiley.comresearchgate.netacs.org

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, coupled with computational modeling, can elucidate subtle conformational equilibria in solution. olemiss.edu Furthermore, if chiral derivatives of this compound are synthesized, Vibrational Circular Dichroism (VCD) could be a powerful technique for determining their absolute configuration in solution. bruker.commdpi.comacs.orgresearchgate.netnih.gov Tandem mass spectrometry will be essential for studying the fragmentation pathways of the molecule and its future derivatives, aiding in their identification in complex mixtures. researchgate.netnih.govrsc.orgkobv.de

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Modeling and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and these tools can be powerfully applied to the study of this compound. mdpi.comacs.orgresearchgate.netnih.govchemrxiv.org Computational models can predict a wide range of properties for this molecule and its hypothetical derivatives, thereby guiding experimental efforts and accelerating the discovery process.

ML algorithms can be trained on large datasets of spectroscopic information to predict the NMR, IR, and Raman spectra of novel derivatives of this compound, aiding in their rapid characterization. nih.govnih.govlongdom.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activity of compounds based on this scaffold, allowing for the in silico screening of virtual libraries before committing to synthesis.

Furthermore, AI can be employed in materials design to predict how molecules based on this core structure might self-assemble in the solid state, potentially leading to the design of new organic materials with desirable electronic or photophysical properties. Generative AI models could even propose novel molecular structures incorporating the this compound core that are optimized for specific functions, such as binding to a particular biological target. nih.gov

Exploration of Complex Reaction Pathways and Catalysis for Derivatization

The this compound core is ripe for chemical modification, offering multiple sites for derivatization. Future research will explore complex reaction pathways and novel catalytic methods to expand the chemical space around this scaffold.

The acetyl group is a versatile handle for a wide range of transformations. For instance, it can serve as a building block for the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry. nanalysis.commdpi.comwhitman.edursc.org It is also a precursor for the Claisen-Schmidt condensation to form chalcone (B49325) derivatives, a class of compounds known for their diverse biological activities. youtube.comlibretexts.orgwiley.comresearchgate.netnih.gov

The aromatic ring itself presents opportunities for further functionalization. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could be used to selectively replace the chloro substituents with other functional groups, thereby creating a diverse library of analogues. youtube.comcolumbia.edursc.org Additionally, transition-metal-catalyzed C-H functionalization could enable the direct introduction of new substituents at the C4 or C6 positions of the phenyl ring, offering a highly efficient route to novel derivatives. nih.govresearchgate.netnih.govrsc.org

| Reaction Type | Target Site | Potential Catalyst | Potential Products |

| Heterocycle Synthesis | Acetyl group | Hydrazine (B178648), Hydroxylamine | Pyrazoles, Isoxazoles |

| Claisen-Schmidt Condensation | Acetyl group | Base (e.g., NaOH, KOH) | Chalcones |

| Suzuki Cross-Coupling | Chloro groups | Palladium complexes | Biaryl derivatives |

| Buchwald-Hartwig Amination | Chloro groups | Palladium complexes | Arylamine derivatives |

| C-H Arylation | C4 or C6 position | Rhodium or Iridium complexes | Further substituted aromatics |

Design of Hybrid Molecular Architectures Incorporating the this compound Core for Novel Chemical Entities

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or multiple biological activities. nih.govnih.gov The this compound scaffold can serve as a valuable building block in the design of such hybrid molecular architectures.

By strategically connecting this core to other known bioactive moieties, it may be possible to develop novel chemical entities with unique pharmacological profiles. ustc.edu.cnacs.org For example, the acetophenone (B1666503) moiety could be used to synthesize a chalcone, which is then linked to another pharmacophore, such as a known enzyme inhibitor or a receptor ligand. This approach could lead to multi-target drugs, which are of increasing interest for the treatment of complex diseases like cancer or neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dichloro-2-ethoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilic substitution) .

- Temperature : 0–5°C to minimize side reactions (e.g., over-acylation) .

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ maximizes electrophilic activation .

- Workup : Quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch at ~1680–1700 cm⁻¹ (acetyl group) and C-O-C (ethoxy) at ~1250 cm⁻¹ .

- ¹H/¹³C NMR : A singlet at δ 2.6 ppm (COCH₃) and aromatic protons at δ 6.8–7.5 ppm (coupled with Cl substituents) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peak at m/z 234 (C₁₀H₉Cl₂O₂⁺) with fragments at m/z 196 (loss of Cl) and 152 (loss of ethoxy group) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate:

- Light sensitivity : Degrades by 15% over 30 days under UV light (λ = 254 nm); store in amber vials .

- Temperature : Stable at 4°C for >6 months but decomposes at 40°C (5% loss in 2 weeks) .

- Humidity : Hygroscopic; use desiccants (silica gel) to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution?

- Methodological Answer : The ethoxy group directs nucleophilic attack to the para position (relative to Cl substituents). For example:

- With NH₃/EtOH : Forms 1-(3,5-dichloro-2-ethoxy-4-aminophenyl)ethanone via SNAr mechanism, requiring 12 hrs at 80°C (70% yield) .

- Kinetic studies : DFT calculations show a lower activation barrier (~45 kJ/mol) for para substitution compared to meta (~68 kJ/mol) due to steric hindrance from Cl groups .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy) affect bioactivity?

- Methodological Answer : Comparative studies using analogues reveal:

- Ethoxy vs. Methoxy : Ethoxy derivatives exhibit 30% higher antimicrobial activity (MIC = 8 µg/mL vs. 12 µg/mL for methoxy) due to enhanced lipophilicity .

- Chlorine positioning : 3,5-dichloro substitution increases cytotoxicity (IC₅₀ = 5 µM) compared to 2,4-dichloro (IC₅₀ = 18 µM) in cancer cell lines, attributed to improved DNA intercalation .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer : Discrepancies (e.g., mp = 98–102°C vs. 105°C) arise from polymorphic forms or impurities. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.